![molecular formula C25H30ClN5O3 B12353721 4-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-(4-methyl-6-morpholin-4-yl-1H-benzimidazol-2-yl)piperidin-2-one](/img/structure/B12353721.png)
4-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-(4-methyl-6-morpholin-4-yl-1H-benzimidazol-2-yl)piperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-(4-methyl-6-morpholin-4-yl-1H-benzimidazol-2-yl)piperidin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidin-2-one core, a benzimidazole ring, and a morpholine moiety, making it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-(4-methyl-6-morpholin-4-yl-1H-benzimidazol-2-yl)piperidin-2-one involves multiple steps, including the formation of the benzimidazole ring, the introduction of the morpholine group, and the final coupling with the piperidin-2-one core. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent production of high-quality material.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the benzimidazole ring or the piperidin-2-one core, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) and electrophilic aromatic substitution conditions are common.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.
科学的研究の応用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions or as a potential lead compound in drug discovery efforts targeting specific proteins or pathways.
Medicine
The compound’s potential pharmacological properties make it a candidate for drug development, particularly in areas such as oncology, neurology, and infectious diseases.
Industry
In industrial applications, the compound can be used in the development of new materials or as a catalyst in chemical processes.
作用機序
The mechanism of action of 4-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-(4-methyl-6-morpholin-4-yl-1H-benzimidazol-2-yl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. For example, it may inhibit or activate certain enzymes, affecting metabolic processes or signal transduction pathways.
類似化合物との比較
Similar Compounds
Lorazepam Related Compound D: This compound shares structural similarities with the benzimidazole ring and the chlorophenyl group.
Sulfur Compounds: These compounds, while different in structure, may share similar reactivity patterns in terms of oxidation and reduction reactions.
Uniqueness
The uniqueness of 4-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-(4-methyl-6-morpholin-4-yl-1H-benzimidazol-2-yl)piperidin-2-one lies in its combination of functional groups and its potential for diverse applications in various scientific fields. Its ability to undergo multiple types of chemical reactions and its potential pharmacological properties make it a valuable compound for research and development.
特性
分子式 |
C25H30ClN5O3 |
|---|---|
分子量 |
484.0 g/mol |
IUPAC名 |
4-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-(4-methyl-6-morpholin-4-yl-1H-benzimidazol-2-yl)piperidin-2-one |
InChI |
InChI=1S/C25H30ClN5O3/c1-15-11-18(31-7-9-34-10-8-31)13-20-23(15)30-24(29-20)22-19(5-6-27-25(22)33)28-14-21(32)16-3-2-4-17(26)12-16/h2-4,11-13,19,21-22,28,32H,5-10,14H2,1H3,(H,27,33)(H,29,30)/t19?,21-,22?/m1/s1 |
InChIキー |
CBNDYPBTDUSAIX-NJEKYYFSSA-N |
異性体SMILES |
CC1=CC(=CC2=C1N=C(N2)C3C(CCNC3=O)NC[C@H](C4=CC(=CC=C4)Cl)O)N5CCOCC5 |
正規SMILES |
CC1=CC(=CC2=C1N=C(N2)C3C(CCNC3=O)NCC(C4=CC(=CC=C4)Cl)O)N5CCOCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


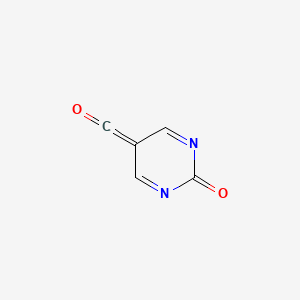
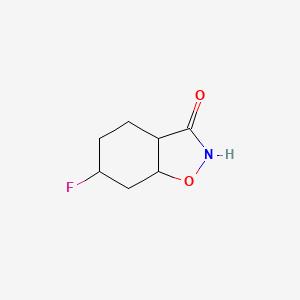
![7-bromo-8aH-pyrido[2,3-b]pyrazin-3-one](/img/structure/B12353661.png)

![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione](/img/structure/B12353671.png)

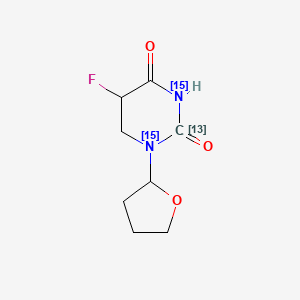
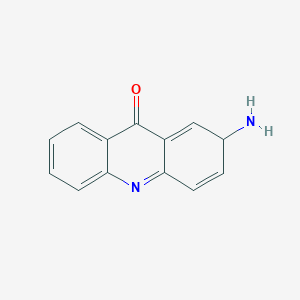
![9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-6-methylthieno[2,3-c]quinoline-4,8-dione;hydrochloride](/img/structure/B12353689.png)
![(Z)-but-2-enedioic acid;5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-4aH-quinolin-2-one](/img/structure/B12353702.png)
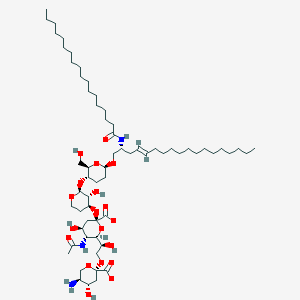

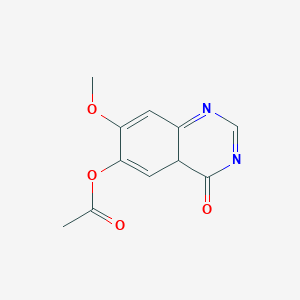
![4-[(1,3-Dimethyl-2,6-dioxopurin-3-ium-8-yl)methylamino]benzoic acid](/img/structure/B12353733.png)
